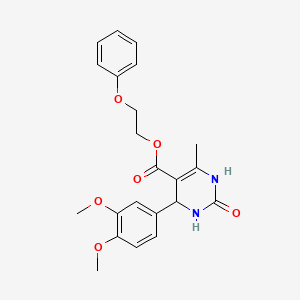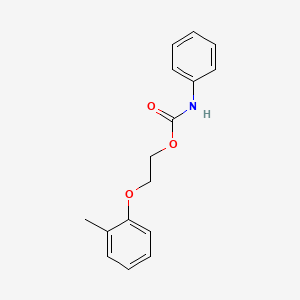
2-(2-methylphenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as fenobucarb and is widely used as a pesticide in agriculture. In
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential applications in various fields. In agriculture, it is used as a pesticide to control pests such as aphids, spider mites, and whiteflies. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting this enzyme, 2-(2-methylphenoxy)ethyl phenylcarbamate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenoxy)ethyl phenylcarbamate have been extensively studied. In vitro studies have shown that it inhibits acetylcholinesterase activity in a dose-dependent manner. In addition, it has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methylphenoxy)ethyl phenylcarbamate in lab experiments include its high purity and stability, as well as its well-established mechanism of action. However, its potential toxicity and environmental impact should be taken into consideration when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenoxy)ethyl phenylcarbamate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In addition, further studies are needed to explore its neuroprotective effects and potential use in the treatment of other neurodegenerative diseases. Finally, its potential impact on the environment and human health should be further investigated to ensure its safe use in agriculture.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-methylphenoxy)ethanol. The reaction takes place in the presence of a catalyst, usually triethylamine, and the resulting product is purified through recrystallization. This method has been used for the large-scale production of 2-(2-methylphenoxy)ethyl phenylcarbamate.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13-7-5-6-10-15(13)19-11-12-20-16(18)17-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPRLWKVXEMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6429700 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

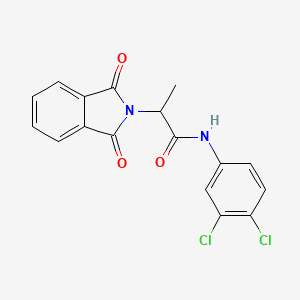
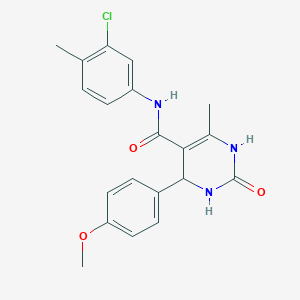

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
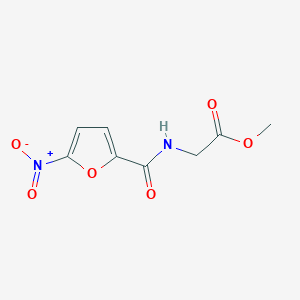
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
